Methylenebis[N,N-dimethylaniline]
Description
Contextualization within Diphenylmethane (B89790) Derivatives and Aromatic Diamines
Methylenebis[N,N-dimethylaniline] belongs to the class of diphenylmethane derivatives. wikipedia.org Diphenylmethane itself is an organic compound consisting of a methane (B114726) molecule where two hydrogen atoms have been substituted by phenyl groups. wikipedia.org This structural backbone is common in many organic compounds. pharmaguideline.com
As an aromatic diamine, Methylenebis[N,N-dimethylaniline] is characterized by the presence of two amino groups attached to aromatic rings. Specifically, it is a symmetrical aromatic diamine where a methylene (B1212753) bridge connects two N,N-dimethylaniline units. This structure makes it a valuable building block in polymer chemistry and for creating sterically demanding compounds used in catalysis. iucr.org
Historical Perspective of Michler's Base in Organic Chemistry
The compound is also commonly referred to as Michler's base, named after the German chemist Wilhelm Michler. sigmaaldrich.comwikipedia.org Historically, organic chemistry, the study of compounds from biological sources, was distinguished from inorganic chemistry. lumenlearning.com A widely accepted theory known as "vitalism" proposed that a "vital force" was necessary to create organic compounds. sciencehistory.org This theory was challenged in 1828 when Friedrich Wöhler synthesized urea, an organic compound, from inorganic reactants, demonstrating that organic substances could be created in a laboratory. lumenlearning.commetrohm.com
Michler's ketone, a related compound, was first synthesized by Wilhelm Michler and is a key intermediate in the production of dyes like methyl violet. wikipedia.org The reduction of Michler's ketone yields 4,4'-bis(dimethylamino)benzhydrol, also known as Michler's hydrol. wikipedia.orggoogle.com Methylenebis[N,N-dimethylaniline], or Michler's base, serves as a precursor in these chemical transformations. sigmaaldrich.com
Structural Significance of the N,N-Dimethylaniline Moiety and Methylene Bridge
The structure of Methylenebis[N,N-dimethylaniline] is defined by two N,N-dimethylaniline moieties linked by a methylene bridge (-CH₂-). The N,N-dimethylaniline part consists of a phenyl group attached to a tertiary amine with two methyl groups. chemicalbook.com This moiety is a key component in the synthesis of various dyes, such as crystal violet. chemicalbook.com
The methylene bridge provides a flexible linkage between the two aromatic rings. The presence of this bridge and the dimethylamino groups influences the molecule's chemical reactivity and physical properties. For instance, the oxidation of N,N-dimethylaniline can lead to the formation of Methylenebis[N,N-dimethylaniline]. nih.govrsc.org The steric and electronic properties conferred by the N,N-dimethylaniline groups and the methylene bridge are crucial for its applications, including its role as a hardener in epoxy resins and in the synthesis of high-performance materials. iucr.orgchemimpex.com
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 4-{[4-(dimethylamino)phenyl]methyl}-N,N-dimethylaniline | thermofisher.comthermofisher.com |
| CAS Number | 101-61-1 | thermofisher.comthermofisher.com |
| Molecular Formula | C₁₇H₂₂N₂ | thermofisher.com |
| Molecular Weight | 254.37 g/mol | |
| Appearance | White to beige to grey to brown powder or crystals | thermofisher.com |
| Melting Point | 86°C to 92°C | thermofisher.com |
| Boiling Point | 390°C | chemicalbook.com |
| Solubility | Insoluble in water, soluble in methanol. | fishersci.comfishersci.ca |
Synthesis Methods
Several methods for synthesizing Methylenebis[N,N-dimethylaniline] have been reported:
Alkylation of 4,4'-methylenedianiline (B154101) (MDA): High yields (up to 97%) can be achieved by the N,N-methylation of MDA with dimethyl carbonate over a NaY zeolite catalyst. chemicalbook.com
From N,N-dimethylaniline: Anodic oxidation of N,N-dimethylaniline in acetonitrile (B52724) can produce Methylenebis[N,N-dimethylaniline]. nih.gov
Benzoxazine-mediated synthesis: Reaction of certain benzoxazine (B1645224) derivatives with N,N-dimethylaniline at elevated temperatures can also form the compound.
Structure
3D Structure
Properties
CAS No. |
28213-81-2 |
|---|---|
Molecular Formula |
C17H22N2 |
Molecular Weight |
254.37 g/mol |
IUPAC Name |
2-[[2-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H22N2/c1-18(2)16-11-7-5-9-14(16)13-15-10-6-8-12-17(15)19(3)4/h5-12H,13H2,1-4H3 |
InChI Key |
DTNQFFYVOVIRFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1CC2=CC=CC=C2N(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Methylenebis N,n Dimethylaniline
Traditional Condensation Reactions
The conventional approach to synthesizing Methylenebis[N,N-dimethylaniline] relies on the acid-catalyzed condensation of N,N-dimethylaniline with a formaldehyde (B43269) source. This method has been a cornerstone of industrial production for many years.
Formaldehyde Condensation with N,N-Dimethylaniline in Acidic Media
The most common traditional method involves the direct reaction between N,N-dimethylaniline and formaldehyde in the presence of a strong acid, typically hydrochloric acid. The acid acts as a catalyst, facilitating the electrophilic substitution on the electron-rich aromatic rings of N,N-dimethylaniline.
The efficiency and yield of the condensation reaction are highly dependent on several key parameters. The reaction is typically carried out by heating the mixture of reactants. orgsyn.org While specific optimal conditions can vary, the process generally involves controlling the temperature, molar ratio of reactants, and the concentration of the acid catalyst.
Optimization studies focus on maximizing the yield of the desired 4,4'-isomer while minimizing the formation of by-products. The kinetics of the condensation of dimethylaniline with formaldehyde have been a subject of study to better understand the reaction mechanism and improve control over the process. acs.org
A significant challenge in this synthetic route is controlling the selectivity of the reaction. The electrophilic attack on the N,N-dimethylaniline ring can also occur at the ortho position, leading to the formation of isomeric by-products such as 2,4'-Methylenebis[N,N-dimethylaniline]. The formation of a complex mixture of isomers complicates the purification process and reduces the yield of the desired product. nih.gov
Furthermore, under certain conditions, the reaction can lead to the formation of higher molecular weight condensation products or resins, which can be a challenge to manage. orgsyn.org The reaction mechanism involves several intermediates, and controlling their subsequent reactions is crucial to prevent the formation of unwanted side products. nih.gov
From a historical perspective, the commercial production of formaldehyde began in Germany in the 1880s. formacare.eu Its use as a key building block for creating resins, such as those derived from reactions with phenols and anilines, became widespread in the 1940s. formacare.eu The synthesis of Methylenebis[N,N-dimethylaniline] fits within this broader industrial context of using formaldehyde to produce complex organic molecules.
Industrially, this compound, also known as Michler's base, has been valuable as an intermediate in the manufacture of dyes. chemicalbook.com The traditional condensation method, despite its challenges with selectivity and by-product formation, has been a long-standing industrial process due to the low cost and ready availability of the raw materials, aniline (B41778) and formaldehyde. nih.gov
Advanced and Green Synthetic Routes
In response to the drawbacks of traditional methods, particularly concerning the use of corrosive acids and the generation of waste, research has focused on developing more efficient and environmentally benign synthetic strategies.
Catalytic N,N-Methylation of 4,4'-Methylenedianiline (B154101) with Dimethyl Carbonate
A promising green alternative involves the full N,N-methylation of 4,4'-methylenedianiline (MDA) using dimethyl carbonate (DMC). researchgate.net DMC is considered a green reagent, acting as both a methylating agent and a solvent, and this method avoids the use of harsh acids. researchgate.net
This reaction is typically performed over a solid catalyst, with NaY zeolite showing excellent activity and selectivity. researchgate.netchemicalbook.com The catalyst's microporous structure is believed to facilitate the selective methylation at the nitrogen atoms of the MDA. In this process, a high yield of 4,4'-Methylenebis[N,N-dimethylaniline] can be achieved under relatively mild conditions. researchgate.net A notable advantage of this route is the significant reduction in the formation of N-methoxycarbonylation by-products, which can be an issue with other catalysts. researchgate.net The main by-products observed are other N-methylated derivatives. researchgate.net
The reusability of the NaY catalyst has been demonstrated, with it maintaining high activity for several cycles, which adds to the economic and environmental feasibility of this synthetic route. researchgate.net
Table 1: Research Findings on Catalytic N,N-Methylation of 4,4'-Methylenedianiline
| Parameter | Value/Observation | Reference |
| Reactants | 4,4'-Methylenedianiline (MDA), Dimethyl Carbonate (DMC) | researchgate.net |
| Catalyst | NaY Zeolite | researchgate.netchemicalbook.com |
| Temperature | 190°C | researchgate.netchemicalbook.com |
| Reaction Time | 6 hours | researchgate.netchemicalbook.com |
| Yield of MBDMA | Up to 97% | researchgate.netchemicalbook.com |
| MDA Conversion | 100% | chemicalbook.com |
| Key Advantage | High yield, mild conditions, reusable catalyst | researchgate.net |
| Main By-products | N-methylated derivatives | researchgate.net |
Heterogeneous Catalysis using Zeolites (e.g., NaY Catalyst)
A modern and high-yield approach for synthesizing Methylenebis[N,N-dimethylaniline] involves the catalytic N,N-methylation of 4,4'-methylenedianiline (MDA) using dimethyl carbonate (DMC) as a methylating agent. This reaction is effectively facilitated by a NaY zeolite catalyst. chemicalbook.com The process involves the sequential methylation of the primary amine groups on the MDA molecule. The microporous structure of the NaY zeolite is crucial as it enhances the adsorption of the reactants, thereby promoting selective methylation at the nitrogen centers.
In a typical procedure, a mixture of 4,4'-methylenedianiline, dimethyl carbonate, and the NaY catalyst is heated. chemicalbook.com The dimethyl carbonate often serves as both the methylating agent and the solvent.
The NaY zeolite catalyst exhibits notable stability and potential for reuse in the synthesis of Methylenebis[N,N-dimethylaniline]. Studies have demonstrated that the catalyst can be used for multiple reaction cycles with minimal loss of activity, retaining over 90% yield after three consecutive uses. Characterization of the post-reaction catalyst using techniques such as X-ray diffraction (XRD) and Brunauer-Emmett-Teller (BET) analysis has confirmed that the catalyst undergoes minimal structural degradation during the reaction. This high stability underscores its suitability for potential application in continuous production processes.
The efficiency of the NaY-catalyzed synthesis of Methylenebis[N,N-dimethylaniline] is dependent on key reaction parameters such as temperature and reaction time. Optimal conditions have been identified to maximize the product yield. A yield of 97% has been achieved when the reaction is conducted at a temperature of 190°C for a duration of 6 hours. chemicalbook.com Under these conditions, the conversion of the starting material, 4,4'-methylenedianiline, reaches 100%. chemicalbook.com
Optimized Reaction Parameters for NaY-Catalyzed Synthesis
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | NaY Zeolite | chemicalbook.com |
| Reactants | 4,4'-methylenedianiline, Dimethyl carbonate | chemicalbook.com |
| Temperature | 190°C | chemicalbook.com |
| Time | 6 hours | chemicalbook.com |
| Product Yield | 97% | chemicalbook.com |
Mechanistic Postulations for Catalytic N-Methylation
The synthesis of Methylenebis[N,N-dimethylaniline] via this zeolite-catalyzed route proceeds through the N-methylation of 4,4'-methylenedianiline (MDA). chemicalbook.com The reaction mechanism is a nucleophilic substitution where the amine groups of MDA attack the methyl groups of dimethyl carbonate (DMC). The NaY zeolite facilitates this transformation. The acidic and basic sites within the zeolite's framework are believed to play a crucial role in activating both the amine and the methylating agent, thereby lowering the energy barrier for the reaction. The porous structure of the zeolite enhances the concentration of reactants at the active sites, promoting the selective and sequential methylation of the two primary amine groups on the MDA molecule to form the tertiary amine groups of the final product.
Electrochemical Synthesis Pathways
An alternative synthetic route to Methylenebis[N,N-dimethylaniline] is through electrochemical methods. This pathway involves the direct use of an electric current to drive the desired chemical transformation.
Anodic Oxidation of N,N-Dimethylaniline
Methylenebis[N,N-dimethylaniline] can be synthesized by the anodic oxidation of N,N-dimethylaniline. nih.gov This electrochemical process involves a one-electron oxidation of N,N-dimethylaniline at the anode to form a cation radical. nih.gov This reactive intermediate then undergoes a series of reactions with other N,N-dimethylaniline molecules and subsequent radical species. A proposed mechanism suggests that the initially formed cation radical leads to the formation of a methyl(phenyl)aminomethyl radical, which ultimately reacts with another N,N-dimethylaniline molecule. nih.gov This pathway leads to the formation of the methylene (B1212753) bridge and, after a final oxidation step at the anode, yields the Methylenebis[N,N-dimethylaniline] product. nih.gov It is noteworthy that this reaction can also produce N,N,N',N'-tetramethylbenzidine (TMB) as a significant byproduct. nih.gov
The electrochemical synthesis is performed under specific conditions to favor the formation of the desired product. The reaction is typically carried out via preparative constant-current electrolysis. nih.gov The choice of solvent and electrolyte is critical for the reaction's success.
Electrochemical Synthesis Conditions
| Parameter | Details | Reference |
|---|---|---|
| Reactant | N,N-Dimethylaniline (100 mM) | nih.gov |
| Solvent | Dry Acetonitrile (B52724) | nih.gov |
| Electrolyte | Tetraethylammonium (B1195904) perchlorate (B79767) (Et₄NClO₄) | nih.gov |
The use of dry acetonitrile as the solvent and tetraethylammonium perchlorate as the supporting electrolyte provides a suitable medium for the electrochemical oxidation to occur. nih.gov
Identification of Co-products
During the preparative constant-current electrolysis of N,N-dimethylaniline in dry acetonitrile with a supporting electrolyte, N,N,N',N'-tetramethylbenzidine is identified as a significant co-product alongside the desired Methylenebis[N,N-dimethylaniline]. nih.gov The formation of N,N,N',N'-tetramethylbenzidine can become the quantitative outcome when the electrolysis is conducted in the presence of hydrochloric acid. nih.gov
Proposed Electrochemical Mechanisms
A proposed mechanism for the formation of Methylenebis[N,N-dimethylaniline] through anodic oxidation begins with the one-electron oxidation of N,N-dimethylaniline at the anode to form its corresponding cation radical. nih.gov A subsequent proton abstraction from this cation radical by a hydroxy ion yields a methyl(phenyl)aminomethyl radical. nih.gov This radical then reacts with another molecule of N,N-dimethylaniline. nih.gov The resulting intermediate radical decomposes to N-methylaniline and a 1-dimethylamino-4-methylene-2,5-cyclohexadienyl radical. nih.gov This latter radical species reacts with another N,N-dimethylaniline molecule, and the subsequent product is oxidized at the anode to yield Methylenebis[N,N-dimethylaniline]. nih.gov
Metal-Catalyzed Coupling Reactions
Metal catalysts provide an alternative route for the synthesis of Methylenebis[N,N-dimethylaniline], facilitating the coupling of N,N-dimethylaniline units with a carbon source.
SnCl₂-Catalyzed Methods utilizing Paraformaldehyde as a C1 Feedstock
A method utilizing tin(II) chloride (SnCl₂) as a catalyst and paraformaldehyde as a C1 feedstock has been developed for the synthesis of Methylenebis[N,N-dimethylaniline]. This approach represents a potentially efficient means of forging the central methylene linker.
Scope and Substrate Specificity
Further research is needed to fully elucidate the scope and substrate specificity of this particular synthetic method.
Catalytic Pathway Investigations
Detailed investigations into the catalytic pathway are required to understand the precise mechanism by which SnCl₂ facilitates this transformation.
Benzoxazine-Mediated Synthesis
A thermally induced reaction involving a benzoxazine (B1645224) derivative and N,N-dimethylaniline can also produce Methylenebis[N,N-dimethylaniline]. researchgate.net The proposed mechanism for this synthesis involves the ring-opening of the benzoxazine molecule. researchgate.net This is initiated by a nucleophilic attack from the para-carbon of an N,N-dimethylaniline molecule. researchgate.net The process continues with proton transfer and activation through the formation of a hydrogen bond, followed by another nucleophilic attack and a final proton transfer to generate the Methylenebis[N,N-dimethylaniline] product. researchgate.net
Methylene Group Migration and Nucleophilic Attack Mechanisms
The classical and most common synthesis of Methylenebis[N,N-dimethylaniline] involves the acid-catalyzed condensation of N,N-dimethylaniline with formaldehyde. This reaction proceeds via an electrophilic aromatic substitution mechanism, a class of reactions fundamental to aromatic chemistry. lkouniv.ac.inlibretexts.orgmasterorganicchemistry.com
The reaction is initiated by the protonation of formaldehyde in the acidic medium, which generates a highly electrophilic carbocation. This electrophile is then attacked by the electron-rich aromatic ring of N,N-dimethylaniline. The dimethylamino group is a strong activating group, directing the substitution to the ortho and para positions. vaia.comfiveable.me Due to steric hindrance from the bulky dimethylamino group, the para-substituted product is predominantly formed. vaia.com
The initial electrophilic attack results in the formation of a 4-(hydroxymethyl)-N,N-dimethylaniline intermediate. This intermediate is then protonated in the acidic environment, leading to the formation of a benzylic carbocation. This carbocation is a potent electrophile and readily undergoes a second electrophilic aromatic substitution with another molecule of N,N-dimethylaniline, again at the para position. The final step involves the loss of a proton to regenerate the aromaticity of the second ring, yielding the final product, 4,4'-Methylenebis(N,N-dimethylaniline).
An alternative mechanism for the formation of Methylenebis[N,N-dimethylaniline] has been proposed through the anodic oxidation of N,N-dimethylaniline. nih.gov In this process, N,N-dimethylaniline undergoes a one-electron oxidation at the anode to form a cation radical. Subsequent reaction steps involving radical intermediates and further oxidation ultimately lead to the formation of the methylene-bridged dimer. nih.gov
Another synthetic approach involves the reaction of benzoxazine derivatives with N,N-dimethylaniline. This method can proceed through either a methylene group migration from the oxazine (B8389632) ring or via a nucleophilic attack and coupling mechanism to form the target compound.
Derivatization Strategies involving Methylenebis[N,N-dimethylaniline]
The core structure of Methylenebis[N,N-dimethylaniline] can be modified to produce a range of analogues with tailored properties. These derivatization strategies often involve substitution on the aromatic rings or complexation of the molecule.
Synthesis of Substituted Methylenebis[N,N-dimethylaniline] Analogues
The synthesis of substituted Methylenebis[N,N-dimethylaniline] analogues can be approached in two primary ways: by using substituted N,N-dimethylaniline precursors in the initial synthesis or by direct substitution on the pre-formed Methylenebis[N,N-dimethylaniline] molecule.
For instance, halogenated analogues can be synthesized. The treatment of N,N-dialkylaniline N-oxides with thionyl halides provides a method for the selective halogenation of anilines. nih.gov Specifically, treatment with thionyl bromide leads to para-bromination, while thionyl chloride results in predominantly ortho-chlorination. nih.gov This methodology could be adapted to synthesize halogenated Methylenebis[N,N-dimethylaniline] derivatives.
Similarly, alkyl-substituted analogues could be prepared. The introduction of alkyl groups can influence the molecule's physical properties, such as solubility and crystal packing. rsc.org General methods for the synthesis of N-substituted alkylamines are well-established and could be applied to create alkylated derivatives of Methylenebis[N,N-dimethylaniline]. researchgate.netbeilstein-journals.org
A representative, though not exhaustive, summary of potential synthetic strategies for substituted analogues is presented below:
| Substituent | Potential Synthetic Precursor/Reagent | Reaction Type |
| Bromo | N-Bromosuccinimide (NBS) | Electrophilic Aromatic Substitution |
| Chloro | Thionyl chloride on N-oxide | Electrophilic Substitution |
| Nitro | Nitric acid/Sulfuric acid | Electrophilic Aromatic Substitution |
| Alkyl (e.g., Methyl, Ethyl) | Alkyl halide with Friedel-Crafts catalyst | Friedel-Crafts Alkylation |
Inclusion Complex Formation (e.g., with β-cyclodextrin)
Inclusion complexes are formed when a "host" molecule encapsulates a "guest" molecule. β-cyclodextrin, a cyclic oligosaccharide, is a common host molecule due to its hydrophobic inner cavity and hydrophilic exterior. The formation of an inclusion complex with Methylenebis[N,N-dimethylaniline] as the guest molecule could alter its physicochemical properties, such as solubility and stability.
The preparation of such complexes can be achieved through several methods, including kneading, solvent evaporation, and lyophilization (freeze-drying). nih.gov
Kneading: The host and guest molecules are physically mixed and ground together with a small amount of a suitable solvent to form a paste. The resulting solid is then dried.
Solvent Evaporation: The host and guest are dissolved in a suitable solvent, and the solvent is then slowly evaporated, leading to the formation of the complex.
Lyophilization: The host and guest are dissolved in water, and the solution is then freeze-dried to obtain the solid inclusion complex. This method is particularly suitable for thermolabile compounds. nih.gov
The formation of the inclusion complex can be confirmed and characterized by various analytical techniques. The expected outcomes from these characterization methods for a Methylenebis[N,N-dimethylaniline]-β-cyclodextrin complex are summarized in the table below, based on literature for similar inclusion complexes. nih.govresearchgate.net
| Analytical Technique | Expected Observation |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Shifts in the characteristic absorption bands of Methylenebis[N,N-dimethylaniline] and β-cyclodextrin, or the appearance/disappearance of bands, indicating interaction between the host and guest. |
| ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Changes in the chemical shifts of the protons of both Methylenebis[N,N-dimethylaniline] and the inner cavity of β-cyclodextrin, providing evidence of the guest's inclusion within the host. |
| Differential Scanning Calorimetry (DSC) | The disappearance or shifting of the melting point endotherm of Methylenebis[N,N-dimethylaniline], suggesting its incorporation into the β-cyclodextrin cavity. |
| Powder X-ray Diffraction (PXRD) | A change from a crystalline pattern for the individual components to a more amorphous or a different crystalline pattern for the complex, indicating the formation of a new solid phase. |
Spectroscopic Characterization and Structural Elucidation
Advanced Vibrational Spectroscopy Applications (IR, Raman)
The IR spectrum provides key insights into the molecular vibrations. An analysis conforming to standard FTIR identification confirms the compound's structure. thermofisher.com Key absorption bands are associated with the stretching and bending of its constituent bonds. For instance, the spectrum shows characteristic peaks for C-H stretching in the aromatic rings and methyl groups, C-N stretching of the dimethylamino groups, and vibrations corresponding to the aromatic C=C bonds. The methylene (B1212753) bridge (-CH2-) also produces distinct bending and stretching vibrations.
Interactive Table 1: Key IR Spectral Data for Methylenebis[N,N-dimethylaniline] This table is based on typical vibrational frequencies for the functional groups present in the molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H (methyl & methylene) | Stretching | 3000-2850 |
| Aromatic C=C | Stretching | 1600-1450 |
| Methylene -CH₂- | Scissoring (Bending) | ~1465 |
| Methyl -CH₃ | Asymmetric/Symmetric Bending | ~1450 / ~1375 |
| C-N (Aromatic Amine) | Stretching | 1360-1250 |
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of Methylenebis[N,N-dimethylaniline]. Both ¹H and ¹³C NMR spectra provide unambiguous evidence for its symmetric structure.
¹H NMR Spectroscopy: The proton NMR spectrum is relatively simple, reflecting the molecule's symmetry. chemicalbook.com In a typical solvent like CDCl₃, the spectrum shows three main signals:
A singlet for the twelve protons of the four equivalent methyl (-CH₃) groups.
A singlet for the two protons of the bridging methylene (-CH₂) group.
A set of multiplets for the eight aromatic protons on the two equivalent phenyl rings. These aromatic protons typically appear as two distinct signals (e.g., doublets) due to their ortho and meta positions relative to the dimethylamino group. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum further confirms the molecular symmetry, showing a limited number of signals for the 17 carbon atoms:
A signal for the four equivalent methyl carbons.
A signal for the single methylene bridge carbon.
Four distinct signals for the eight carbons of the two equivalent phenyl rings, corresponding to the ipso-carbon attached to the nitrogen, the ortho- and meta-carbons, and the ipso-carbon attached to the methylene bridge. chemicalbook.comrsc.org
Interactive Table 2: ¹H and ¹³C NMR Chemical Shifts for Methylenebis[N,N-dimethylaniline] Data recorded in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C. rsc.org
| Spectrum | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| ¹H NMR | Aromatic H (ortho to -N(CH₃)₂) | 7.15-7.11 | m | 4H |
| Aromatic H (meta to -N(CH₃)₂) | 6.78-6.75 | m | 4H | |
| Methylene (-CH₂-) | 3.88 | s | 2H | |
| Methyl (-N(CH₃)₂) | 2.97 | s | 12H | |
| ¹³C NMR | Aromatic C (C-N) | 149.1 | ||
| Aromatic C (C-CH₂) | 130.5 | |||
| Aromatic C (ortho to -N(CH₃)₂) | 129.5 | |||
| Aromatic C (meta to -N(CH₃)₂) | 113.1 | |||
| Methylene (-CH₂-) | 41.0 |
Mass Spectrometry (MS) for Molecular and By-product Identification
Mass spectrometry is used to determine the molecular weight of Methylenebis[N,N-dimethylaniline] and to study its fragmentation pattern, which aids in structural confirmation. mzcloud.orgchemicalbook.com The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 254, corresponding to the molecular formula C₁₇H₂₂N₂. nist.gov
The fragmentation of the molecular ion provides characteristic daughter ions. Key fragmentation pathways include:
Benzylic cleavage: The most significant fragmentation involves the cleavage of the bond between one of the phenyl rings and the methylene bridge. This results in the formation of a highly stable N,N-dimethylaminobenzyl cation at m/z 134.
Loss of a methyl group: Fragmentation can also occur via the loss of a methyl radical (•CH₃) from one of the dimethylamino groups, leading to an ion at m/z 239 ([M-15]⁺).
Mass spectrometry is also a critical tool in synthetic chemistry for identifying by-products. For instance, in the electrochemical oxidation of N,N-dimethylaniline, MS can be used to differentiate the desired product, Methylenebis[N,N-dimethylaniline], from potential by-products like N,N,N',N'-tetramethylbenzidine (TMB).
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in its solid, crystalline state. Methylenebis[N,N-dimethylaniline] exists as a solid at room temperature, typically as white to off-white crystals or powder. thermofisher.comchemicalbook.comsigmaaldrich.com
Conformational Analysis and Planarity Assessment
The conformation of Methylenebis[N,N-dimethylaniline] is characterized by the spatial arrangement of its two N,N-dimethylaniline rings relative to the central methylene bridge. Due to the sp³ hybridization of the bridging carbon atom, the molecule is inherently non-planar. The two phenyl rings are arranged in a V-shape relative to the central carbon.
Chemical Reactivity and Mechanistic Investigations
Oxidation-Reduction Chemistry and Redox Properties
The oxidation-reduction (redox) chemistry of 4,4'-Methylenebis(N,N-dimethylaniline), also known as MBDMA, is a subject of significant interest due to its role in various chemical processes, including dye synthesis and polymer chemistry. rsc.org The molecule's structure, featuring two N,N-dimethylaniline moieties linked by a methylene (B1212753) bridge, allows for complex redox behavior.
Anodic oxidation of N,N-dimethylaniline (DMA) in acetonitrile (B52724) can lead to the formation of MBDMA, alongside N,N,N',N'-tetramethylbenzidine (TMB). nih.gov This process underscores the susceptibility of the parent aniline (B41778) compound to electrochemical oxidation and subsequent coupling reactions. nih.gov The presence of acid can influence the reaction pathway, with the quantitative oxidation of DMA to TMB occurring in the presence of HCl. nih.gov
The reactivity profile of MBDMA indicates its incompatibility with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. chemicalbook.com These incompatibilities highlight the compound's potential to undergo vigorous and potentially hazardous reactions when in contact with such substances.
A key feature of the oxidation of Methylenebis[N,N-dimethylaniline] and its parent compound, N,N-dimethylaniline (DMA), is the formation of radical cations. The anodic oxidation of DMA proceeds via a one-electron transfer to generate the corresponding N,N-dimethylaniline radical cation. nih.gov This transient species is highly reactive and serves as a crucial intermediate in the formation of MBDMA. nih.govnih.gov
The proposed mechanism for MBDMA formation involves the deprotonation of the DMA radical cation by a hydroxy ion to yield a methyl(phenyl)aminomethyl radical. nih.gov This radical then reacts with another DMA molecule, initiating a series of radical addition and decomposition steps that ultimately lead to the formation of MBDMA after further oxidation at the anode. nih.gov This pathway illustrates a complex sequence of transformations originating from the initial radical cation. nih.gov
Studies on related N,N-disubstituted anilines show that in the absence of a para substituent, the oxidation process often leads to a tail-to-tail coupling of radical cations to produce benzidine (B372746) derivatives. mdpi.com The resulting dimer is typically more easily oxidized than the starting material, leading to the formation of a quinoidal diimino cation. mdpi.com While the primary product of DMA oxidation is often TMB through this type of coupling, the formation of MBDMA represents an alternative and important reaction pathway. nih.govmdpi.com
The demethylation of N,N-dimethylaniline derivatives can also occur through radical-mediated pathways. For instance, the photoinduced demethylation of 4-nitro-N,N-dimethylaniline involves the formation of a C-centered radical, H₂*C(CH₃)N-C₆H₄-NO₂, as an intermediate. nih.govresearchgate.net
The electrochemical oxidation of N,N-dimethylaniline (DMA), the precursor to Methylenebis[N,N-dimethylaniline], has been investigated to understand its reaction mechanism. Rapid scan cyclic voltammetry studies suggest that the process follows an EC, EE reaction mechanism. utexas.edu In this context, 'E' represents an electron transfer step and 'C' represents a chemical reaction step.
The mechanism for the dimerization of DMA to N,N,N',N'-tetramethylbenzidine (TMB) involves the initial oxidation of DMA to its radical cation (E), followed by a second-order coupling of two radical cations with deprotonation (C), and then a further oxidation of the resulting TMB (EE). utexas.edu The clean nature of this reaction has led to the suggestion that the oxidation of DMA can serve as a model system for studying the EC, EE mechanism. utexas.edu A rate constant of 6.3 x 10⁶ M⁻¹s⁻¹ has been determined for the coupling reaction of the DMA radical cations. utexas.edu
The formation of Mannich bases from the electrochemical oxidation of 4-substituted N,N-dimethylaniline in the presence of silyl (B83357) enol ethers is influenced by the relative oxidation potentials of the starting amine and the product. researchgate.net An electron-donating substituent on the amine leads to a higher yield of the Mannich base due to a larger difference in oxidation potentials between the reactant and the product. researchgate.net Conversely, an electron-withdrawing substituent results in a lower yield because the oxidation potentials are closer, allowing for the oxidation of the product at the applied potential. researchgate.net
Deep learning models have been developed to aid in the categorization of electrochemical mechanisms from cyclic voltammograms, including E, EC, CE, ECE, and DISP1 mechanisms. nih.gov These models analyze the changes in the voltammograms at different scan rates to predict the most probable reaction pathway. nih.gov
Role in Photoinduced Electron Transfer Processes
Methylenebis[N,N-dimethylaniline] (MBDMA) and its parent compound, N,N-dimethylaniline (DMA), are known to participate in photoinduced electron transfer (PET) reactions. elsevierpure.comosti.gov In these processes, the amine acts as an electron donor to a photoexcited species.
Studies involving fullerenes (C₆₀ and C₇₀) have shown that photoexcitation leads to electron transfer from aromatic amines like DMA and MBDMA to the fullerene. elsevierpure.comosti.gov This results in the immediate formation of a fullerene anion and an amine cation as an ion pair, which then undergoes rapid charge recombination to return to the ground state. elsevierpure.comosti.gov
The interaction between the amine and the fullerene is evidenced by the quenching of the fullerene's fluorescence and changes in its fluorescence lifetime, suggesting the formation of a charge transfer complex. elsevierpure.comosti.gov Interestingly, while many amines exhibit single-exponential fluorescence decay in these systems, MBDMA shows a distinct biexponential decay. elsevierpure.comosti.gov This is attributed to the bidentate nature of MBDMA, allowing for the formation of both monodentate and bidentate complexes with the fullerene, each having its own characteristic decay time. elsevierpure.comosti.gov
The influence of an external electric field on the PET process between DMA and pyrene (B120774) in a polymer film has also been investigated. nih.gov The application of an electric field was found to shorten the fluorescence lifetime of both the locally excited pyrene and the resulting exciplex, indicating an effect on the electron transfer dynamics. nih.gov
In dye-sensitized systems, Methylenebis[N,N-dimethylaniline] can act as a quencher, participating in electron transfer processes that deactivate the excited state of the dye. The quenching efficiency of amines in these systems is related to the formation of a charge transfer complex between the amine and the photoexcited species. elsevierpure.comosti.gov
In a related context, the triplet state of 4-nitro-N,N-dimethylaniline has been shown to be quenched by other nitroarenes in a reaction that leads to demethylation. nih.gov This quenching reaction occurs at a rate close to the diffusion-controlled limit, highlighting the efficiency of the process. nih.gov
Substitution Reactions and Electrophilic Activation
Methylenebis[N,N-dimethylaniline] can undergo substitution reactions, with the dimethylamino group being a target for replacement by other functional groups. smolecule.com Electrophilic substitution reactions are a common class of reactions for this compound, though they may require the use of catalysts such as aluminum chloride. The products of these reactions can include a variety of substituted aromatic compounds.
The synthesis of MBDMA itself often involves an electrophilic substitution-type mechanism. For example, the reaction of N,N-dimethylaniline with an activated carbon species is a key step in its formation. Hydrogen bonding can play a role in stabilizing intermediates and enhancing the electrophilicity of the reacting species.
The reactivity of MBDMA is also highlighted by its incompatibility with a range of reagents, including acids, acid chlorides, and acid anhydrides, which can lead to substitution or other reactions. chemicalbook.com
Reactions as a Substrate in Cyclization and Coupling Reactions
Methylenebis[N,N-dimethylaniline] and its precursor, N,N-dimethylaniline, can serve as substrates in various cyclization and coupling reactions. The anodic oxidation of N,N-dimethylaniline can lead to either MBDMA or N,N,N',N'-tetramethylbenzidine (TMB), demonstrating the propensity of this substrate to undergo coupling reactions under electrochemical conditions. nih.govmdpi.com
In the presence of phenothiazine, the electrochemical oxidation of N,N-dimethylaniline can result in a para-selective head-to-tail coupling, with TMB being formed as a secondary product. mdpi.com Furthermore, radical-radical cross-coupling reactions can occur between para-substituted N,N-dimethylaniline and sodium sulfinates, leading to the formation of sulfones with a new C-S bond. mdpi.com
N,N-dimethylaniline has also been used as a substrate in radical cyclization reactions. For example, it can react with N-phenyl maleimide (B117702) in a process involving a hydrogen atom transfer (HAT) step. researchgate.net
The synthesis of MBDMA can be achieved through various coupling strategies. One high-yield method involves the N,N-methylation of 4,4'-methylenedianiline (B154101) (MDA) with dimethyl carbonate (DMC) over a NaY zeolite catalyst. chemicalbook.com This reaction proceeds via nucleophilic substitution, with the catalyst's microporous structure promoting selective methylation. Another novel synthesis involves the reaction of N,N-dimethylaniline with tetrabromomethane in acetonitrile. documentsdelivered.comresearchgate.net
Below is a table summarizing some of the reaction conditions and outcomes for the synthesis of Methylenebis[N,N-dimethylaniline].
| Precursors | Reagents/Catalyst | Conditions | Yield | Reference |
| 4,4'-Methylenedianiline (MDA), Dimethyl carbonate (DMC) | NaY Zeolite | 190°C, 6 hours | 97% | chemicalbook.com |
| N,N-Dimethylaniline (DMA) | Tetrabromomethane | Acetonitrile solvent | - | documentsdelivered.comresearchgate.net |
| N,N-Dimethylaniline (DMA) | - | Anodic oxidation in acetonitrile | - | nih.gov |
Aerobic Oxidative Cyclization Pathways
The chemical reactivity of Methylenebis[N,N-dimethylaniline] extends to sophisticated cyclization reactions. One notable example is the Eosin Y-catalyzed visible-light-mediated aerobic oxidative cyclization with maleimides. This process represents a green and efficient method for the synthesis of complex heterocyclic structures.
In a study investigating the substrate scope of this reaction, Methylenebis[N,N-dimethylaniline] was reacted with N-phenylmaleimide. nih.gov The reaction demonstrated a notable selectivity, with the oxidative cyclization occurring on only one of the N,N-dimethylaniline moieties. This resulted in the formation of the corresponding tetrahydroquinoline derivative. The reaction proceeds under mild conditions, utilizing visible light and atmospheric oxygen, with Eosin Y acting as a photocatalyst. nih.govbeilstein-journals.org
The proposed mechanism for this transformation involves a series of steps initiated by visible light absorption by Eosin Y (EY). The excited state of Eosin Y (³EY*) undergoes a single electron transfer (SET) from the N,N-dimethylaniline substrate, generating an amine radical cation and the reduced form of the catalyst (EY•⁻). In the presence of oxygen, the photocatalytic cycle is completed by the oxidation of EY•⁻, producing a superoxide (B77818) radical anion (O₂•⁻). The amine radical cation then undergoes deprotonation to form an α-aminoalkyl radical. This radical species subsequently reacts with the maleimide to form a new radical intermediate, which then cyclizes. Finally, a proton and electron transfer to the superoxide radical anion yields the final tetrahydroquinoline product and hydrogen peroxide as a byproduct. nih.gov
When N,N,3-trimethylaniline was used as a substrate in a similar reaction with N-phenylmaleimide, a mixture of regioisomers was formed. This observation highlights the influence of substitution patterns on the regiochemical outcome of the cyclization. nih.gov
Table 1: Aerobic Oxidative Cyclization of Methylenebis[N,N-dimethylaniline] with N-phenylmaleimide
| Substrate | Reactant | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Methylenebis[N,N-dimethylaniline] | N-phenylmaleimide | Eosin Y | Visible light, Air | Tetrahydroquinoline derivative (cyclization on one ring) | 52% | nih.gov |
Regioselectivity in Reactions involving N,N-Dimethylanilines
The regioselectivity of electrophilic substitution reactions involving N,N-dimethylaniline and its derivatives is a well-studied area of organic chemistry. The dimethylamino group (-N(CH₃)₂) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution. This is due to the ability of the nitrogen's lone pair of electrons to be delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions. This makes these positions more susceptible to attack by electrophiles.
However, the directing effect of the dimethylamino group is highly dependent on the reaction conditions. In strongly acidic media, such as in the presence of a mixture of nitric acid and sulfuric acid for nitration, the nitrogen atom is protonated to form an anilinium ion (-N⁺H(CH₃)₂). This protonated group is strongly deactivating and becomes a meta-director due to its electron-withdrawing inductive effect. Therefore, the nitration of N,N-dimethylaniline under these conditions yields primarily the meta-substituted product.
In the case of Methylenebis[N,N-dimethylaniline], the presence of two N,N-dimethylaniline rings connected by a methylene bridge presents a more complex scenario for regioselectivity. Each ring possesses a strongly activating dimethylamino group, making the molecule highly susceptible to electrophilic attack. Based on the principles governing the reactivity of N,N-dimethylaniline, electrophilic substitution on Methylenebis[N,N-dimethylaniline] is expected to occur at the positions ortho to the dimethylamino groups.
Specific experimental data on the regioselectivity of various electrophilic substitution reactions directly on Methylenebis[N,N-dimethylaniline] is not extensively detailed in the readily available literature. However, we can infer the likely outcomes based on the known reactivity of N,N-dimethylaniline. For reactions carried out under non-acidic or weakly acidic conditions, such as halogenation with N-bromosuccinimide or certain Friedel-Crafts reactions, substitution is anticipated to occur at the ortho positions of one or both aromatic rings. The extent of substitution (mono- vs. di-substitution) would likely be influenced by the stoichiometry of the reactants and the reaction conditions.
For reactions under strongly acidic conditions, such as nitration, protonation of one or both of the dimethylamino groups would be expected, leading to deactivation of the rings and directing the electrophile to the meta positions relative to the anilinium groups.
Table 2: Expected Regioselectivity of Electrophilic Substitution on N,N-Dimethylaniline Moiety
| Reaction Type | Reaction Conditions | Directing Effect of -N(CH₃)₂ | Expected Major Product(s) |
|---|---|---|---|
| Halogenation | Non-acidic (e.g., NBS) | ortho, para-directing | ortho- and/or para-halo substituted |
| Nitration | Strongly acidic (e.g., HNO₃/H₂SO₄) | meta-directing (as -N⁺H(CH₃)₂) | meta-nitro substituted |
| Friedel-Crafts Acylation | Lewis acid catalyst | ortho, para-directing | ortho- and/or para-acylated (reaction can be complex) |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT-B3LYP, ab initio MP2)
Quantum chemical calculations are fundamental in understanding the intrinsic properties of MBDMA. Methodologies such as Density Functional Theory (DFT) with the B3LYP functional and ab initio Møller-Plesset second-order perturbation theory (MP2) are powerful tools for this purpose.
The structural stability of MBDMA has been investigated using DFT-B3LYP and ab initio MP2 calculations with the 6-311G(**) basis set. These calculations predict that MBDMA predominantly exists in a non-planar structure with a near C2 molecular symmetry, which is in agreement with X-ray diffraction studies wikipedia.org. The non-planar conformation is a key feature of its molecular geometry.
The calculated geometric parameters provide a detailed picture of the molecule's three-dimensional shape. For instance, the CCCC dihedral angles in the diphenylmethane (B89790) core of MBDMA and related dianilines are calculated to be approximately 60°. This contrasts with the varied angles observed in the crystal structures of similar molecules, highlighting the influence of crystal packing forces on the molecular conformation wikipedia.org. The optimization of molecular geometries is a critical first step in many computational studies, as it provides the lowest energy structure from which other properties are calculated researchgate.net.
| Parameter | DFT-B3LYP/6-311G() | ab initio MP2/6-311G() | Reference |
|---|---|---|---|
| Molecular Symmetry | near C2 | near C2 | wikipedia.org |
| CCCC Dihedral Angle | ~60° | ~60° | wikipedia.org |
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap generally implies greater stability and lower chemical reactivity conicet.gov.ar.
For aniline (B41778) derivatives, the HOMO is often associated with the electron-donating capacity of the molecule, while the LUMO relates to its electron-accepting ability thaiscience.info. In MBDMA, the dimethylamino groups act as electron-donating substituents, which would be expected to raise the energy of the HOMO. The HOMO-LUMO gap can be calculated using DFT methods, and for related aromatic amines, these values have been determined to be in the range of 3.8 to 5.3 eV, depending on the specific substituents thaiscience.info. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher propensity for chemical reactions nih.gov.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method | Reference |
|---|---|---|---|---|---|
| p-Aminoaniline | -4.3713 | 0.2306 | 4.6019 | B3LYP/6-311G(d,p) | thaiscience.info |
| p-Nitroaniline | -6.4621 | -2.5714 | 3.8907 | B3LYP/6-311G(d,p) | thaiscience.info |
| p-Isopropylaniline | -5.2286 | 0.0682 | 5.2968 | B3LYP/6-311G(d,p) | thaiscience.info |
Reaction Pathway Analysis and Energy Barrier Calculations
Understanding the formation mechanism of MBDMA is crucial for optimizing its synthesis. Computational methods can elucidate reaction pathways and calculate the associated energy barriers. One proposed mechanism for the formation of MBDMA is through the anodic oxidation of N,N-dimethylaniline nih.gov. This process involves the initial one-electron oxidation of N,N-dimethylaniline to form a cation radical. Subsequent steps involve proton abstraction, radical reactions, and further oxidation to yield the final MBDMA product. Semi-empirical calculations, such as PM3 and AM1, have been employed to support the proposed radical-based mechanism nih.gov.
Another synthetic route involves the N-methylation of 4,4'-methylenedianiline (B154101) (MDA). While this pathway has been described, detailed energy barrier calculations using higher levels of theory like DFT are needed to fully map out the reaction energy profile nih.gov. Such calculations would involve identifying transition state structures and computing their energies relative to the reactants and products. The energy barrier to rotation around the C-N bond in related molecules like carbamates has been shown to be sensitive to the computational method and solvent effects, with typical barriers in the range of 15-22 kcal/mol for amides researchgate.net.
Prediction of Spectroscopic Signatures
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, such as infrared (IR) and Raman spectra. The vibrational wavenumbers of MBDMA have been computed at the DFT-B3LYP level of theory sphinxsai.com. These theoretical predictions, when compared with experimental FT-IR and FT-Raman data, allow for tentative assignments of the observed vibrational modes sphinxsai.comresearchgate.net. For the related molecule N,N-dimethylaniline, detailed vibrational analyses have also been performed using DFT calculations, providing a basis for understanding the vibrational modes in MBDMA sphinxsai.comresearchgate.net.
The comparison of calculated and experimental spectra is essential for validating the computational model and for a more accurate interpretation of the experimental data. For instance, the characteristic ring breathing mode in the Raman spectra of diphenylmethane and its derivatives has been shown to be sensitive to amino substitution sphinxsai.com.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (DFT-B3LYP) | Experimental Wavenumber (cm⁻¹) (FT-IR) | Experimental Wavenumber (cm⁻¹) (FT-Raman) | Reference |
|---|---|---|---|---|
| C-C stretching (benzene ring) | - | 1509, 1577, 1578 | 1520 | sphinxsai.com |
| C-H stretching (aromatic) | - | 3074, 3063, 3027 | - | sphinxsai.com |
| C-H stretching (methyl) | - | 2996, 2984 | - | sphinxsai.com |
| CH₃ symmetric stretching | - | 2804 | - | sphinxsai.com |
Molecular Modeling of Intermolecular Interactions (e.g., hydrogen bonding, C-H...π interactions)
Molecular modeling techniques, such as molecular dynamics (MD) simulations, are employed to study the intermolecular interactions that govern the condensed-phase behavior of molecules nih.govosti.govnih.govdovepress.comresearchgate.net. These simulations can provide atomistic insights into how molecules interact with each other and with their environment researchgate.net. For MBDMA, while it lacks classical hydrogen bond donors, it can participate in weaker non-covalent interactions such as C-H...π interactions.
In these interactions, a C-H bond acts as a weak hydrogen bond donor, and the electron-rich π system of an aromatic ring acts as the acceptor. Such interactions are known to play a significant role in the structure and stability of molecular crystals and biological systems. The geometry of MBDMA, with its two phenyl rings and multiple methyl groups, provides ample opportunity for such C-H...π interactions to occur between molecules. Molecular dynamics simulations can be used to identify and characterize these interactions by analyzing the distances and angles between interacting groups over time nih.govnih.gov.
Solvation Effects in Reaction Environments
The solvent in which a reaction is carried out can have a profound impact on reaction rates and mechanisms. Computational models can be used to study these solvation effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium wikipedia.orgq-chem.comnih.govresearchgate.netresearchgate.net. This approach allows for the calculation of solvation free energies and the investigation of how the solvent influences the electronic structure and reactivity of the solute wikipedia.orgnih.gov.
For reactions involving MBDMA, the choice of solvent can affect the stability of reactants, transition states, and products. For instance, in a polar solvent, charged or highly polar species will be stabilized, which can lower the energy barriers of certain reaction pathways. The PCM can be used to calculate the energies of species in different solvents, providing insight into how the reaction mechanism might change with the solvent environment researchgate.net. For example, in the study of a related molecule, the energetic behavior in different solvent media was examined using the B3LYP method with the 6-31G(d) basis set by applying the PCM, demonstrating the utility of this approach researchgate.net.
Advanced Applications in Materials Science and Chemical Technologies
Polymer Chemistry and Composites
In the realm of polymer chemistry, Methylenebis[N,N-dimethylaniline] and its derivatives are crucial components in the formulation of high-performance materials. sigmaaldrich.com They primarily function as curing agents and activators, significantly influencing the final properties of the polymer matrix. sigmaaldrich.com
Hardening and Curing Agents for Epoxy Resins
Methylenebis[N,N-dimethylaniline] and other substituted aromatic diamines are effective hardening agents for epoxy resins. sigmaaldrich.com In these systems, the compound functions as a heteropolymerizing hardener, where its reactive amine groups become a vital part of the cured material. The curing mechanism involves the reaction of the hydrogen atoms attached to the nitrogen atoms with the epoxide groups of the resin. This process, often accelerated by heat, results in the formation of a dense, cross-linked three-dimensional network. This network structure is responsible for the high performance of the resulting thermoset material.
The choice of curing agent is critical as it dictates the processing conditions and the final properties of the epoxy composite. Aromatic diamines like the derivatives of methylenebis(aniline) are known to create materials with high thermal stability and mechanical strength. For instance, studies on related dialkyl-substituted methylenebis(anilines) demonstrate their ability to yield high heat distortion temperatures in cured epoxy bars, a key indicator of thermal performance.
| Curing Agent Example | Epoxy Resin Type | Cured Properties |
| 4,4'-Methylenebis(2,6-diethylaniline) | Bisphenol A based (epoxide equivalent: 188) | High heat-distortion temperature. |
| 4,4'-Methylenebis(2,6-diethylaniline) | Epoxy novolac (epoxide equivalent: 175) | High heat-distortion temperature. |
| 4,4′-Methylenebis(N,N-diglycidylaniline)-based resin (cured with aromatic amine) | Tetrafunctional epoxy resin | Good heat resistance, thermal stability, and high mechanical strength. |
This table presents data on related methylenebis(aniline) derivatives and epoxy systems to illustrate the performance characteristics imparted by this structural class of curing agents.
Activators in Polymerization Processes
Beyond curing, Methylenebis[N,N-dimethylaniline] can act as a powerful activator or accelerator, particularly in redox initiation systems for radical polymerization. In this role, the tertiary amine functionality is key. It interacts with an oxidizing agent, such as a peroxide or persulfate, to generate free radicals at temperatures much lower than the thermal decomposition temperature of the oxidizer alone. This allows for the initiation of polymerization under milder conditions.
The initiation mechanism in a system containing an amine like Methylenebis[N,N-dimethylaniline] and an oxidizing agent like benzoyl peroxide (BPO) or a persulfate proceeds through a redox reaction. The process is believed to involve the formation of a contact charge transfer complex between the amine (electron donor) and the oxidizer (electron acceptor).
This complex then decomposes to form free radicals. For example, in the well-studied benzoyl peroxide (BPO)/N,N-dimethylaniline (DMA) system, the amine attacks the peroxide, leading to its cleavage and the formation of a benzoate (B1203000) radical and an amine-derived radical cation, both of which can initiate the polymerization of vinyl monomers like methyl methacrylate (B99206) (MMA). A similar mechanism is proposed for persulfate/amine systems, where both a sulfate (B86663) radical-anion and an amine-based radical are generated to start the polymer chain growth. This dual-radical generation can lead to efficient polymerization initiation.
While Methylenebis[N,N-dimethylaniline] is a versatile polymer additive, its specific application in the direct synthesis of polymer nanocapsules is not widely documented in prominent research literature. The synthesis of such nanostructures often involves specific polymerization techniques like interfacial polymerization or emulsion polymerization, with reactant choices tailored to form core-shell structures.
Modification of Polymer Properties (Durability, Chemical Resistance, Mechanical Properties)
The incorporation of Methylenebis[N,N-dimethylaniline] or its structural analogs into a polymer matrix as a curing agent has a profound impact on the material's final properties. sigmaaldrich.com
Mechanical Properties : The rigidity of the aromatic rings and the high cross-linking density result in materials with high mechanical strength and modulus. For example, epoxy systems cured with hindered aromatic diamines are noted for their enhanced mechanical and dynamic properties.
Thermal Stability : The aromatic structure is inherently more stable at high temperatures than aliphatic structures. This leads to cured resins with a high glass transition temperature (Tg) and excellent thermal stability, allowing the material to retain its structural integrity at elevated temperatures.
| Property | Enhancement Contributor | Result |
| Durability | Stable aromatic rings, cross-linked network. sigmaaldrich.com | Improved resistance to environmental degradation. sigmaaldrich.com |
| Chemical Resistance | Dense cross-linking, aromatic structure. | Reduced swelling and degradation by chemicals. |
| Mechanical Properties | High cross-link density, rigid molecular structure. | Increased strength, stiffness, and load-bearing capacity. |
| Thermal Stability | Aromatic rings in the polymer backbone. | High glass transition temperature (Tg) and resistance to heat distortion. |
Application in High-Performance Materials for Electronics
The excellent thermal stability, mechanical strength, and chemical resistance imparted by Methylenebis[N,N-dimethylaniline] and related compounds make them suitable for producing high-performance materials for the electronics industry. sigmaaldrich.com These materials are used in applications where reliability under harsh operating conditions is paramount.
Specific applications include:
Electronic Encapsulation : Used in plastic encapsulation materials to protect sensitive electronic components from moisture, heat, and physical shock.
Printed Circuit Boards (PCBs) : Employed in the manufacture of copper clad laminates (CCL), which are the base materials for PCBs. Its derivatives are valued for their exceptional heat resistance, chemical resistance, and adhesive properties in these applications.
High-Performance Adhesives : Formulated into structural adhesives used in aerospace and electronics where strong, heat-resistant bonds are required.
Composite Materials : Used as a matrix component or curing agent for carbon fiber and glass fiber composites found in advanced electronic and structural applications.
Crosslinking Agents for Resins (e.g., Benzoxazine (B1645224) Resins)
Methylenebis[N,N-dimethylaniline] plays a role in the chemistry of thermosetting resins, particularly in the context of benzoxazine resins. Polybenzoxazines are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and low water absorption. techscience.comnih.govmetu.edu.tr The polymerization of benzoxazine monomers involves a thermally activated ring-opening process, leading to a highly crosslinked network structure. scienceopen.commdpi.com
The connection between Methylenebis[N,N-dimethylaniline] and benzoxazine resins is evident in the reaction mechanisms. Research has shown a proposed mechanism for the formation of 4,4'-methylenebis(N,N-dimethylaniline) through the thermal reaction of N,N-dimethylaniline with a benzoxazine monomer. researchgate.net This process involves the ring-opening of the benzoxazine, followed by a nucleophilic attack and proton transfer, ultimately generating Methylenebis[N,N-dimethylaniline]. researchgate.net While not a direct crosslinking agent in its own right in the same way as a hardener for epoxy, its formation can be an integral part of the complex curing and side reactions occurring within certain benzoxazine resin formulations, influencing the final crosslinked network and its properties. Furthermore, its derivative, 4,4′-Methylenebis(N,N-diglycidylaniline) (TGDDM), is a tetrafunctional epoxy resin monomer that forms highly crosslinked networks, showcasing the utility of the core methylenebis(aniline) structure in creating robust thermoset materials. wikipedia.org
Dye Synthesis and Chromophore Development
Methylenebis[N,N-dimethylaniline] is a cornerstone intermediate in the dye and pigment industry, contributing to the creation of vibrant and stable colorants. chemimpex.comchemimpex.com Its applications range from being a primary building block to a performance-enhancing component in complex dye structures.
Role as a Chemical Intermediate in Dye Manufacturing
The primary role of Methylenebis[N,N-dimethylaniline] in the coloration industry is as a crucial intermediate. sigmaaldrich.cnsigmaaldrich.comchemicalbook.comthermofisher.comscientificlabs.co.uk It is synthesized from compounds like N,N-dimethylaniline and formaldehyde (B43269) and then used to build larger, more complex dye molecules. nih.govwikipedia.org Its bifunctional nature, with reactive sites on the aromatic rings, allows it to act as a coupling agent, facilitating the construction of the intricate chromophoric systems responsible for a dye's color. chemimpex.comchemimpex.com This compound is a key precursor for a significant family of dyes, particularly triarylmethane dyes. nih.gov
Enhancement of Color Stability and Fastness Properties
The incorporation of the Methylenebis[N,N-dimethylaniline] structure into dyes contributes to enhanced color stability and fastness. chemimpex.comchemimpex.com Color fastness refers to a material's resistance to fading or running when exposed to conditions like washing, light, and rubbing. atlantis-press.comsiliconeoil.net The larger molecular size and potential for increased intermolecular interactions of dyes derived from this intermediate can lead to better fixation on textile fibers. danlintex.comchina-dyestuff.com While the specific mechanisms are complex and depend on the final dye structure, the robust diarylmethane backbone provided by Methylenebis[N,N-dimethylaniline] is a key factor in creating dyes with improved durability and resistance to environmental factors. chemimpex.com
Formation of Complex Dye Structures (e.g., Crystal Violet, Methyl Violet precursors)
Methylenebis[N,N-dimethylaniline] is a well-established precursor in the synthesis of important triarylmethane dyes like Crystal Violet and Methyl Violet. wikipedia.orgwikipedia.org The manufacturing process for Crystal Violet can involve the condensation of Methylenebis[N,N-dimethylaniline] with N,N-dimethylaniline, followed by an oxidation step to form the final dye structure. nih.gov Similarly, the production of Methyl Violet, which is a mixture of tetra-, penta-, and hexamethylated pararosanilins, involves the oxidation of N,N-dimethylaniline, where a derivative of Methylenebis[N,N-dimethylaniline] is formed and subsequently reacts to build the dye's chromophore. wikipedia.orgdal.cagoogle.com
Table 1: Methylenebis[N,N-dimethylaniline] as a Precursor to Triarylmethane Dyes
| Precursor | Reaction | Resulting Dye | Dye Class |
|---|---|---|---|
| Methylenebis[N,N-dimethylaniline] | Condensation with N,N-dimethylaniline and oxidation nih.gov | Crystal Violet (Methyl Violet 10B) wikipedia.orgwikipedia.org | Triarylmethane Dye |
| N,N-dimethylaniline | Oxidation to form intermediates including a diphenylmethane (B89790) derivative google.com | Methyl Violet wikipedia.orgwikipedia.org | Triarylmethane Dye |
Catalysis and Industrial Chemical Processes
Beyond its prominent role in dye synthesis, Methylenebis[N,N-dimethylaniline] serves as a valuable intermediate in broader organic and industrial chemistry.
Intermediate in Organic Synthesis and Chemical Manufacturing
Methylenebis[N,N-dimethylaniline] is a versatile building block in chemical manufacturing. chemimpex.comchemimpex.comsigmaaldrich.cnchemicalbook.comthermofisher.com Its synthesis can be achieved through various methods, including the reaction of 4,4'-methylenedianiline (B154101) with dimethyl carbonate over a catalyst, or through the anodic oxidation of N,N-dimethylaniline. nih.gov This makes it a readily available starting material for a range of other chemical products. It is used in the preparation of its hydrochloric salt and serves as an analytical reagent, for instance, in the determination of lead. sigmaaldrich.cnchemicalbook.comthermofisher.comscientificlabs.co.uk Its reactivity allows for further chemical modifications, making it a key component in the synthesis of various organic compounds for industries ranging from electronics to pharmaceuticals. chemimpex.com
Table 2: Properties of 4,4'-Methylenebis(N,N-dimethylaniline)
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C17H22N2 | chemimpex.comthermofisher.com |
| Molecular Weight | 254.37 g/mol | chemimpex.comsigmaaldrich.comchemicalbook.com |
| Appearance | White, light beige or tan powder or crystals | chemimpex.comchemimpex.com |
| Melting Point | 88 - 89 °C (lit.) | chemimpex.comsigmaaldrich.cn |
| Boiling Point | 155 - 157 °C / 0.1 mmHg | chemimpex.comchemimpex.com |
| CAS Number | 101-61-1 | chemimpex.comsigmaaldrich.comchemicalbook.com |
Ligand Design and Coordination Chemistry for Catalysis
Methylenebis[N,N-dimethylaniline] and its derivatives serve as foundational structures for the development of specialized ligands in coordination chemistry, with significant applications in catalysis. While the direct use of Methylenebis[N,N-dimethylaniline] as a ligand is not extensively documented, its structural motif is a key component in more complex ligand architectures. The versatility of the methylene-bridged diarylamine framework allows for the synthesis of bidentate and polydentate ligands capable of coordinating with a variety of transition metals. nih.govrsc.orgnih.gov
Derivatives of Methylenebis(aniline), such as 4,4′-methylenebis(2,6-diethylaniline), are recognized as important building blocks for creating sterically demanding ligands for catalysis. The introduction of bulky substituents in the ortho positions of the aniline (B41778) rings can influence the electronic and steric properties of the resulting metal complexes, thereby tuning their catalytic activity and selectivity.
Research has explored the synthesis of multidentate Schiff base ligands derived from methylenebis(aniline) compounds. For instance, the reaction of 4,4'-methylenebis(2,6-diisopropylaniline) (B1220205) with furfural (B47365) yields a bis-diazomethine ligand. mdpi.commdpi.com This ligand readily forms binuclear complexes with transition metals like cobalt, nickel, and copper. mdpi.commdpi.com These complexes have demonstrated catalytic activity in ring-opening polymerization of ε-caprolactone, highlighting the potential of such ligand systems in polymer chemistry. mdpi.commdpi.com
Furthermore, phosphine (B1218219) derivatives incorporating the methylenebis(aniline) backbone have been synthesized. The bis(di(o-N,N-dimethylanilinyl)phosphino)methane (dmapm) ligand, for example, can chelate to metals like rhodium and iridium in a P,N-bidentate fashion. nih.gov This coordination mode creates mononuclear square-planar complexes. nih.gov The dmapm ligand can also act as a bridging diphosphine to form diiridium and rhodium/iridium binuclear complexes, where an amino group from each aniline moiety coordinates to a metal center. nih.gov The ability of these ligands to adopt various coordination modes is crucial for their application in homogeneous catalysis. nih.govgoogle.com
The design principles for these ligands often focus on creating a specific coordination environment around the metal center. mdpi.com Factors such as the bite angle of the chelating ligand, the flexibility of the bridging group, and the size of the resulting metallacycle can significantly influence the stability and catalytic performance of the metal complexes. nih.gov
Role in Lewis Acid Promoted Oxidative N-Dealkylation of Amines
The oxidative N-dealkylation of tertiary amines is a fundamental transformation in both synthetic organic chemistry and biological systems, often catalyzed by metalloenzymes like cytochrome P450. nih.govnih.gov This reaction involves the removal of an alkyl group from a nitrogen atom and is crucial for the metabolism of various xenobiotics and the synthesis of valuable chemicals. nih.govresearchgate.net Lewis acids can play a significant role in promoting such reactions. pharmtech.comresearchgate.netsigmaaldrich.com
The general mechanism for Lewis acid-promoted reactions involves the activation of an electrophile through coordination with the Lewis acid. nih.gov In the context of oxidative N-dealkylation, a Lewis acid can facilitate the process by interacting with an oxidizing agent or the amine substrate itself. While direct studies detailing the role of Methylenebis[N,N-dimethylaniline] in Lewis acid-promoted oxidative N-dealkylation are not prominent, its chemical nature as a tertiary aromatic amine suggests its potential involvement in such reaction pathways.
The mechanism of oxidative N-dealkylation of N,N-dialkyl aromatic amines, such as N,N-dimethylaniline (a precursor to Methylenebis[N,N-dimethylaniline]), often proceeds through the formation of an amine radical cation. mdpi.comresearchgate.netrsc.org An electrophilic intermediate, such as a high-valent oxometal species in manganese-catalyzed oxidations, can initiate the reaction via a fast electron-transfer with the amine. mdpi.com This generates a transient radical cation intermediate. mdpi.com Subsequent steps can involve proton transfer or hydrogen atom abstraction from a carbon adjacent to the nitrogen, leading to the formation of an iminium ion, which then hydrolyzes to the dealkylated amine and an aldehyde. researchgate.netrsc.org
Methylenebis[N,N-dimethylaniline] itself can be synthesized via the anodic oxidation of N,N-dimethylaniline. nih.gov This process involves the formation of an N,N-dimethylaniline cation radical, which can then lead to the formation of the methylene-bridged compound. nih.gov Given that Methylenebis[N,N-dimethylaniline] is a product of the oxidation of a simpler tertiary aromatic amine, it could potentially be formed as a byproduct in oxidative N-dealkylation reactions involving N,N-dimethylaniline or similar substrates, especially under conditions that favor C-C bond formation. The compound's incompatibility with strong acids and oxidizing agents further suggests its reactivity under the conditions often employed for these transformations. chemicalbook.com
Sensor Technologies (Mechanistic Aspects of Chemo-sensing)
Methylenebis[N,N-dimethylaniline] serves as a key component in the development of colorimetric sensors for various analytes, particularly metal ions and cyanides. sigmaaldrich.comsigmaaldrich.com The fundamental principle behind its use in chemo-sensing lies in its ability to participate in reactions that produce a distinct and measurable color change upon interaction with a target substance. mdpi.commdpi.comnih.gov
The mechanistic aspect of this chemo-sensing relies on the formation of a chromophore, which is a molecule or part of a molecule responsible for its color. In the case of sensors involving Methylenebis[N,N-dimethylaniline], the analyte triggers a chemical transformation of the reagent system, leading to a new, intensely colored species. The intensity of the color produced is typically proportional to the concentration of the analyte, allowing for quantitative analysis via spectrophotometry. researchgate.net
For instance, in the detection of lead, Methylenebis[N,N-dimethylaniline] is oxidized, and the resulting product is a colored complex. The reaction is often carried out in a specific pH range to ensure the desired reaction proceeds and to minimize interferences. The mechanism involves the oxidation of the Methylenebis[N,N-dimethylaniline] molecule, where the lead ions act as an oxidizing agent or a catalyst in an oxidation reaction, resulting in a colored species.
The design of these sensors often involves optimizing reaction conditions such as pH, reagent concentration, and solvent to enhance sensitivity and selectivity. researchgate.netnih.gov The development of nanoenzyme-based colorimetric sensors also shows promise, where nanomaterials can catalyze the oxidation of chromogenic substrates like Methylenebis[N,N-dimethylaniline] in the presence of an analyte, amplifying the signal. rsc.org
Analytical Reagent for Specific Chemical Detections
Methylenebis[N,N-dimethylaniline], also known as "tetrabase," is a valuable analytical reagent employed in various chemical detection methods, particularly for the determination of metal ions and cyanogens. sigmaaldrich.comchemicalbook.comsigmaaldrich.comresearchgate.netchimia.ch Its utility stems from its participation in specific chemical reactions that produce easily detectable signals, most commonly a distinct color change.
Methylenebis[N,N-dimethylaniline] is utilized as a chromogenic reagent in the spectrophotometric determination of lead(II) ions. chemicalbook.comresearchgate.netchimia.ch The method is based on the oxidation of Methylenebis[N,N-dimethylaniline] in the presence of lead ions, which results in the formation of a colored product. The intensity of the color is directly proportional to the concentration of lead in the sample, allowing for quantitative measurement. rjpn.org This analytical application is noted for its use with the hydrochloride salt of the compound. researchgate.net
While specific procedural details involving Methylenebis[N,N-dimethylaniline] are not extensively elaborated in the provided search results, the general principles of spectrophotometric metal ion determination using organic reagents provide a framework for its application. These methods typically involve the formation of a metal-ligand complex that absorbs light at a specific wavelength. The reaction conditions, such as pH, reagent concentration, and reaction time, are optimized to ensure sensitivity and selectivity.
The following table summarizes typical parameters for the spectrophotometric determination of lead using various chelating agents, illustrating the principles applicable to methods involving Methylenebis[N,N-dimethylaniline].
| Reagent | pH | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Linear Range (µg·mL⁻¹) | Reference |
|---|---|---|---|---|---|
| 5-methylthiophene–2-carboxaldehyde ethylenediamine (B42938) (MTCED) | 3.0 | 380 | 5.86 x 10⁴ | 0.27 - 2.4 | |
| Dithizone | Weakly Alkaline | 520 | - | - | pharmtech.com |
| Dibromo-p-methyl-methylsulfonazo (DBM-MSA) | 0.24 M H₃PO₄ | 642 | 1.02 x 10⁵ | 0 - 0.6 | rjpn.org |
| 2,5-dimercapto-1,3,4-thiadiazole (DMTD) | Slightly Acidic (0.0015-0.01 M HCl) | 375 | 4.93 x 10⁴ | - | researchgate.net |
Methylenebis[N,N-dimethylaniline] is a well-established reagent for the qualitative detection of cyanogens and hydrogen cyanide (HCN). sigmaaldrich.comchimia.ch This application is particularly useful in microbiology for identifying cyanogenic bacteria and in analytical chemistry for the rapid detection of cyanide. The test relies on a color reaction that occurs in the presence of cyanide.
The detection method typically involves a reagent system composed of Methylenebis[N,N-dimethylaniline] and a copper(II) salt, such as copper(II) ethylacetoacetate or cupric acetate. researchgate.net In the presence of cyanide ions, a reaction is initiated that leads to the oxidation of Methylenebis[N,N-dimethylaniline], resulting in a distinct blue coloration. researchgate.net The mechanism involves the formation of a complex between copper(II) and cyanide, which then acts as an oxidizing agent for the Methylenebis[N,N-dimethylaniline].
This test can be conveniently performed using impregnated paper strips. For example, an agar (B569324) plate method has been developed to screen for HCN-producing microbes. researchgate.net A paper disk containing copper(II) ethylacetoacetate and Methylenebis[N,N-dimethylaniline] is suspended over microbial colonies. If the microbes produce HCN, the gas reacts with the reagents on the disk, causing a color change and indicating a positive result. sigmaaldrich.comresearchgate.net This method is sensitive and allows for the rapid screening of a large number of isolates. researchgate.net
The following table summarizes the components and observations in the detection of hydrogen cyanide using Methylenebis[N,N-dimethylaniline].
| Component 1 | Component 2 | Analyte | Observation | Application | Reference |
|---|---|---|---|---|---|
| Methylenebis[N,N-dimethylaniline] (Tetrabase) | Copper(II) ethylacetoacetate | Hydrogen Cyanide (HCN) | Blue colored product | Detection of HCN from cyanogenic bacteria | researchgate.net |
| Methylenebis[N,N-dimethylaniline] (Tetrabase) | Cupric acetate | Hydrogen Cyanide (HCN) | Deep blue coloration | Chemical agent detector kits | researchgate.net |
This qualitative assay is valued for its simplicity and specificity, providing a straightforward method for detecting the release of toxic cyanides in various contexts. nih.govchimia.chepa.govresearchgate.net
Analytical Methodologies for Methylenebis N,n Dimethylaniline in Complex Chemical Systems
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating Methylenebis[N,N-dimethylaniline] from other components in a mixture, which is a critical step before its quantification. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable for this purpose sigmaaldrich.comsigmaaldrich.com.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While specific detailed methods for Methylenebis[N,N-dimethylaniline] are not extensively published, general GC methods for aromatic amines are well-established and can be adapted. For instance, a method for N,N-dimethylaniline, a related compound, utilizes a gas chromatograph equipped with a flame ionization detector (FID) osha.gov. The separation is typically achieved on a capillary column, such as a 60 m RTX-5 with a 1.0 µm film thickness and 0.32 mm internal diameter osha.gov.
For the analysis of methyl aniline (B41778) compounds in gasoline, a DB-IMS capillary column (30 m × 0.25 mm × 0.25 µm) has been used with GC-Mass Spectrometry (GC-MS) researchgate.net. The qualitative analysis is often performed in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity researchgate.net. Given that Methylenebis[N,N-dimethylaniline] is a larger molecule, the GC conditions, particularly the temperature program, would need to be optimized to ensure proper elution without degradation. The use of a high-temperature capillary column and an appropriate injection technique, such as splitless injection, would be necessary for trace analysis.
Table 1: Representative Gas Chromatography (GC) Conditions for Aniline Compounds
| Parameter | Condition for N,N-Dimethylaniline osha.gov | Condition for Methyl Anilines in Gasoline researchgate.net |
|---|---|---|
| Instrument | Gas Chromatograph with FID | Gas Chromatograph with Mass Spectrometer (GC-MS) |
| Column | 60 m RTX-5, 1.0 µm film thickness, 0.32 mm i.d. | DB-IMS, 30 m × 0.25 mm × 0.25 µm |
| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (in SIM mode) |
| Quantification | - | External standard method |
High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the analysis of Methylenebis[N,N-dimethylaniline], as it is well-suited for non-volatile and thermally labile compounds. Several HPLC methods have been developed for its separation and quantification.
A common approach involves reverse-phase (RP) HPLC with a C18 column sielc.comnih.gov. For instance, a method for separating Methylenebis[N,N-dimethylaniline] uses a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity sielc.com. The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN) and water, with an acid such as phosphoric acid or formic acid added to improve peak shape and resolution sielc.comsielc.com. For applications requiring mass spectrometry detection, formic acid is preferred over phosphoric acid as it is volatile sielc.comsielc.com.
The detection of Methylenebis[N,N-dimethylaniline] in HPLC is often achieved using a UV detector, with the wavelength set to a maximum absorbance of the analyte, such as 190 nm for aniline and N-methylaniline nih.gov. The quantification is typically performed by creating a calibration curve from standards of known concentrations.
Table 2: High-Performance Liquid Chromatography (HPLC) Method for Methylenebis[N,N-dimethylaniline]
| Parameter | Condition sielc.comsielc.com |
|---|---|
| Technique | Reverse Phase (RP) HPLC |
| Column | Newcrom R1 (or other C18 columns) |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS compatibility) |
| Detection | UV or Mass Spectrometry (MS) |
| Applications | Isolation of impurities, preparative separation, pharmacokinetics |
Spectroscopic Detection Methods in Analytical Protocols
Spectroscopic methods are essential for the identification and quantification of Methylenebis[N,N-dimethylaniline] following chromatographic separation. The most commonly used techniques are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass spectrometry, particularly when coupled with chromatography (GC-MS or HPLC-MS), provides high sensitivity and selectivity. For related compounds like 4,4'-methylenebis(2-chloroaniline) (B1676453) (MBOCA), GC-MS with negative ion chemical ionization has been used for detection in urine samples nih.gov. Similarly, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for the determination of Methylenebis[N,N-dimethylaniline] and its metabolites in biological matrices nih.gov. The use of multiple reaction monitoring (MRM) mode in tandem mass spectrometry enhances the specificity of the analysis nih.gov.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Methylenebis[N,N-dimethylaniline]. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure. The ¹H NMR spectrum of Methylenebis[N,N-dimethylaniline] shows characteristic signals for the aromatic protons, the methylene (B1212753) bridge protons, and the methyl protons of the dimethylamino groups rsc.orgchemicalbook.com. Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom in the molecule, confirming its structure rsc.org.
Table 3: Spectroscopic Data for Methylenebis[N,N-dimethylaniline]
| Spectroscopic Technique | Observed Signals/Data rsc.org |
|---|---|
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.15-7.11 (m, 4H), 6.78-6.75 (m, 4H), 3.88 (s, 2H), 2.97 (s, 12H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 149.1, 130.5, 129.5, 113.1, 41.0, 39.9 |
| Mass Spectrometry (MS) | Used for confirmation and quantification, often in conjunction with GC or HPLC. |
Sample Preparation and Matrix Effects in Analytical Applications
The analysis of Methylenebis[N,N-dimethylaniline] in complex systems such as environmental or biological samples requires meticulous sample preparation to remove interfering substances and concentrate the analyte. The presence of other compounds in the sample matrix can significantly affect the accuracy and precision of the analytical method, a phenomenon known as the matrix effect nebiolab.comnih.gov.
Solid-phase extraction (SPE) is a widely used technique for the cleanup and pre-concentration of aromatic amines from various matrices. For the analysis of a related compound, 4,4'-methylenedianiline (B154101) (MDA), in soil, a method involving solid-liquid extraction followed by SPE has been developed irsst.qc.cairsst.qc.caresearchgate.net. The SPE protocol often involves acidifying the sample to ensure the analyte is in a cationic form, which enhances its retention on the sorbent irsst.qc.ca. The choice of sorbent and elution solvents is critical for achieving good recovery of the analyte. For air sampling, analytes like N,N-dimethylaniline can be collected on acid-coated XAD-7 tubes, followed by solvent desorption osha.gov. Another technique, magnetic solid-phase extraction (MSPE), has gained popularity for its efficiency and ease of use in sample preparation for various analytes in complex matrices cabidigitallibrary.org.
Matrix effects, which can cause either suppression or enhancement of the analyte signal, are a major concern in quantitative analysis, especially in LC-MS nebiolab.comnih.gov. These effects arise from co-eluting compounds from the matrix that interfere with the ionization of the target analyte in the mass spectrometer source chromatographyonline.com. To mitigate matrix effects, several strategies can be employed, including optimizing the chromatographic separation to resolve the analyte from interfering compounds, using more effective sample cleanup procedures like SPE, or employing a matrix-matched calibration curve nih.govmdpi.com. The use of an isotopically labeled internal standard that co-elutes with the analyte is a highly effective way to compensate for matrix effects nih.gov.
Conclusion and Future Research Trajectories
Synthesis of Novel Derivatives with Tailored Functionalities
The inherent reactivity of the Methylenebis[N,N-dimethylaniline] structure allows for the synthesis of a wide array of novel derivatives with customized properties. Future synthetic endeavors are likely to concentrate on several key areas:
Functional Group Diversity: A primary focus will be the introduction of various functional groups to the aromatic rings or the central methylene (B1212753) bridge. This will enable the fine-tuning of the molecule's electronic and steric properties for specific applications. For example, the incorporation of sterically bulky groups in the ortho positions can modulate the reactivity of the amine groups. iucr.org
Modern Synthetic Methodologies: High-yield synthesis routes, such as the N,N-methylation of 4,4'-methylenedianiline (B154101) using dimethyl carbonate over a NaY zeolite catalyst, offer efficient and scalable methods for producing Methylenebis[N,N-dimethylaniline] and its derivatives. chemicalbook.comresearchgate.net This method has demonstrated high yields of up to 97%. chemicalbook.comresearchgate.net The catalyst's reusability for multiple cycles with yields greater than 90% highlights its industrial viability. researchgate.net
Polymeric and Supramolecular Structures: The development of polymers and oligomers based on Methylenebis[N,N-dimethylaniline] is a promising avenue for creating new materials with controlled architectures and functionalities. Furthermore, the design of derivatives capable of forming ordered supramolecular assemblies through non-covalent interactions opens up possibilities for creating "smart" materials and advanced functional systems.
Exploration of New Catalytic Applications
While Methylenebis[N,N-dimethylaniline] and its derivatives have found use as intermediates and reagents, their full potential in catalysis is yet to be realized. scientificlabs.co.ukchemicalbook.comsigmaaldrich.com Future research is poised to explore new catalytic frontiers:
Ligand Development for Catalysis: The compound and its derivatives are of significant interest as building blocks for creating sterically demanding ligands for catalysis. iucr.org These ligands can be used to synthesize metal complexes for a variety of catalytic transformations.
Homogeneous and Heterogeneous Catalysis: Research into both homogeneous and heterogeneous catalytic systems incorporating the Methylenebis[N,N-dimethylaniline] scaffold is expected to grow. The development of solid-supported catalysts would be particularly advantageous for industrial processes, offering easier separation and recycling. The NaY zeolite catalyst used in its synthesis is a prime example of a reusable catalyst. researchgate.net
Photocatalysis and Electrocatalysis: The electron-rich nature of the Methylenebis[N,N-dimethylaniline] core makes it a suitable candidate for applications in photocatalysis and electrocatalysis. Its potential as a photosensitizer or an electron donor in light-driven reactions, as well as an electrode modifier in electrochemical sensors, warrants further investigation.
Advanced Material Development Based on Methylenebis[N,N-dimethylaniline] Scaffolds
The unique structural and electronic properties of Methylenebis[N,N-dimethylaniline] make it an attractive component for the development of advanced materials.
Polymer Chemistry: Aromatic diamines like Methylenebis[N,N-dimethylaniline] are widely used as hardeners for epoxy resins, polyurethanes, and other polymers. iucr.org Its derivatives are utilized in modifying epoxy resins for applications such as carbon fiber composites.
Organic Electronics: The N,N-dimethylaniline moieties are excellent electron donors, making Methylenebis[N,N-dimethylaniline]-based materials promising for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemosensors: The core structure can be functionalized to create selective and sensitive chemosensors for detecting various analytes, including metal ions like lead. chemicalbook.comsigmaaldrich.com It has also been used in qualitative assays for cyanogens. scientificlabs.co.uksigmaaldrich.com
Interdisciplinary Research Directions in Chemical Science
The versatility of Methylenebis[N,N-dimethylaniline] extends its reach into interdisciplinary fields, fostering collaborations between chemistry and other scientific disciplines.
Biological and Medicinal Chemistry: The compound has been used to study the production of hydrogen cyanide by bacteria. scientificlabs.co.uksigmaaldrich.com Its derivatives also have potential applications in areas like molecular imprinting, where it can act as a competitive inhibitor.
Computational Chemistry: Theoretical and computational studies play a crucial role in understanding the structure and properties of Methylenebis[N,N-dimethylaniline] and in guiding the design of new derivatives with desired functionalities.
Environmental Science: The development of Methylenebis[N,N-dimethylaniline]-based materials for environmental applications, such as the detection and remediation of pollutants, is an emerging area of interest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
